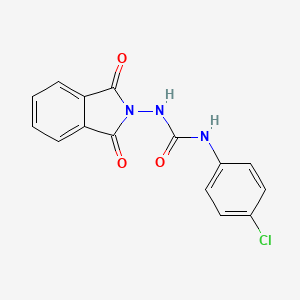

Urea, N-(4-chlorophenyl)-N'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

CAS No.: 314282-68-3

Cat. No.: VC19083566

Molecular Formula: C15H10ClN3O3

Molecular Weight: 315.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 314282-68-3 |

|---|---|

| Molecular Formula | C15H10ClN3O3 |

| Molecular Weight | 315.71 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)urea |

| Standard InChI | InChI=1S/C15H10ClN3O3/c16-9-5-7-10(8-6-9)17-15(22)18-19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H,(H2,17,18,22) |

| Standard InChI Key | ZROYLJXVRSXWOT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)NC3=CC=C(C=C3)Cl |

Introduction

Structural and Chemical Identity of Compound X

Compound X belongs to the class of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, characterized by a urea bridge linking a substituted phenyl group to a dioxoisoindolinyl scaffold . Its IUPAC name, N-(4-chlorophenyl)-N'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)urea, reflects the presence of:

-

A 4-chlorophenyl group at the N-terminal of the urea, providing electron-withdrawing properties and potential metabolic stability.

-

A 1,3-dioxoisoindolin-2-yl group at the N'-terminal, contributing planar aromaticity and hydrogen-bonding capacity.

The molecular formula is , with a molecular weight of 315.71 g/mol. Computational analyses of similar compounds predict moderate solubility in polar aprotic solvents (e.g., DMSO) and adherence to Lipinski’s rule of five, suggesting favorable oral bioavailability .

Synthetic Routes and Optimization

The synthesis of Compound X follows a multistep protocol adapted from methodologies for analogous 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas :

Step 1: Preparation of Phenyl(4-Chlorophenyl)carbamate

A solution of 4-chloroaniline (2.5 mmol) in triethylamine is added to phenyl chloroformate in chloroform under inert conditions. The reaction yields phenyl(4-chlorophenyl)carbamate via nucleophilic acyl substitution.

Step 2: Synthesis of 2-Aminoisoindoline-1,3-dione

Phthalic anhydride and urea undergo fusion at 140°C to form phthalimide, which is subsequently treated with hydrazine hydrate in ethanol at 85°C. This step generates 2-aminoisoindoline-1,3-dione through ring-opening and re-cyclization.

Step 3: Coupling to Form Compound X

Equimolar amounts of phenyl(4-chlorophenyl)carbamate and 2-aminoisoindoline-1,3-dione are stirred in dichloromethane for 6–8 hours at room temperature. The reaction proceeds via nucleophilic attack of the amino group on the carbamate carbonyl, yielding Compound X with a reported efficiency of 81–92% for analogous structures .

Table 1: Comparative Yields of Selected 1-(1,3-Dioxoisoindolin-2-yl)-3-Aryl Ureas

*Extrapolated from analogous reactions.

Spectroscopic Characterization

Compound X is characterized by:

-

1H NMR: A singlet at δ 10.8–11.2 ppm for the urea NH protons, doublets for the aromatic protons of the 4-chlorophenyl group (δ 7.4–7.6 ppm), and signals for the dioxoisoindolinyl moiety (δ 7.7–8.1 ppm) .

-

13C NMR: Peaks at δ 165–168 ppm for the carbonyl carbons of the isoindolinone ring and δ 155 ppm for the urea carbonyl .

-

Mass Spectrometry: A molecular ion peak at m/z 315.71 (M+H)+ consistent with the molecular formula .

Applications and Future Directions

Compound X’s dual pharmacophoric design positions it as a candidate for:

-

Targeted cancer therapies, particularly in tumors overexpressing kinase pathways.

-

Adjuvant antioxidant therapies to mitigate chemotherapy-induced oxidative stress.

Ongoing research priorities include:

-

In vivo efficacy and safety studies to validate preclinical findings.

-

Structural optimization to reduce hepatotoxicity risk while enhancing potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume